molecular formula C11H7F2NO3 B1396385 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid CAS No. 1338651-82-3

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B1396385
CAS No.: 1338651-82-3
M. Wt: 239.17 g/mol
InChI Key: LEMSICSKYHTPOY-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid is a synthetic derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6,8-difluoroquinoline with methoxy groups under controlled conditions to introduce the methoxy and carboxylic acid functionalities . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms (fluorine) can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying biological processes due to its ability to interact with specific biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist of ionotropic glutamate receptors, particularly the AMPA and KA subtypes. This interaction can modulate neurotransmission and has implications for neurological research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: A simpler derivative with one fluorine atom.

    8-Fluoroquinoline: Another derivative with a single fluorine atom.

    4-Methoxyquinoline: A derivative with a methoxy group but lacking fluorine atoms.

Uniqueness

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties and biological activities. This combination enhances its potential for various applications compared to its simpler counterparts .

Properties

IUPAC Name

6,8-difluoro-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMSICSKYHTPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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